mGluR1 Receptor Antagonist Activity: Nanomolar Potency and Subtype Selectivity Profile of (2-Adamantylmethyl)amine Hydrochloride
(2-Adamantylmethyl)amine hydrochloride demonstrates potent antagonist activity at the human metabotropic glutamate receptor 1 (mGluR1) with an IC₅₀ of 6.30 nM, and shows a Ki of 17 nM at the rat ortholog [1]. Critically, the compound exhibits a >730-fold selectivity window against the closely related human mGluR5 receptor (IC₅₀ = 4.62 μM) within the same experimental system [1]. This selectivity profile is particularly noteworthy given the high sequence and structural homology between mGluR1 and mGluR5, which often makes achieving subtype selectivity challenging in this receptor family. While direct head-to-head data against 1-adamantylmethylamine for this specific target are not available in the open literature, the observed selectivity window provides an internal benchmark for the compound's target discrimination capability.
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Human mGluR1 IC₅₀ = 6.30 nM; Rat mGluR1 Ki = 17 nM; Human mGluR5 IC₅₀ = 4.62 μM |
| Comparator Or Baseline | Intra-assay comparator: Human mGluR5 (same compound, different receptor subtype) |
| Quantified Difference | Selectivity ratio (mGluR5/mGluR1) = 733-fold based on IC₅₀ values |
| Conditions | BindingDB curated ChEMBL data; antagonist activity assays at human and rat mGluR1 and human mGluR5 |
Why This Matters
This selectivity profile is essential for researchers requiring target-specific modulation of mGluR1 without confounding effects from mGluR5 activity, directly impacting assay interpretation and hit-to-lead decision-making.
- [1] BindingDB. BDBM50364719 (CHEMBL1951658): Activity data for (2-adamantylmethyl)amine hydrochloride - IC₅₀ 6.30 nM at human mGluR1; Ki 17 nM at rat mGluR1; IC₅₀ 4.62 μM at human mGluR5. Data curated from ChEMBL. View Source
